3-chloro-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide
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Overview
Description
3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, a thienyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N’-[(E)-1-(2-naphthyl)ethylidene]benzohydrazide
- 3-chloro-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
- 3-chloro-N’-[(E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide
Uniqueness
3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H11ClN2OS |
---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
3-chloro-N-[(E)-1-thiophen-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C13H11ClN2OS/c1-9(12-6-3-7-18-12)15-16-13(17)10-4-2-5-11(14)8-10/h2-8H,1H3,(H,16,17)/b15-9+ |
InChI Key |
MDLXHMVCWLLFLT-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=CS2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=CS2 |
Origin of Product |
United States |
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